molecular formula C17H16ClN5O2 B2797657 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-ethoxybenzamide CAS No. 1005306-10-4

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-ethoxybenzamide

Cat. No.: B2797657
CAS No.: 1005306-10-4
M. Wt: 357.8
InChI Key: HVZKDSXVPQAPRP-UHFFFAOYSA-N
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Description

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-ethoxybenzamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-ethoxybenzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Tetrazole to the Benzamide: The tetrazole derivative is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid.

    Reduction: Formation of 4-ethoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism by which N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-ethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1H-tetrazole-5-carboxamide
  • 4-ethoxy-N-(1H-tetrazol-5-yl)benzamide
  • N-(4-chlorophenyl)-4-ethoxybenzamide

Uniqueness

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-ethoxybenzamide is unique due to the presence of both the tetrazole ring and the ethoxybenzamide moiety. This combination of functional groups provides the compound with distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-2-25-15-9-3-12(4-10-15)17(24)19-11-16-20-21-22-23(16)14-7-5-13(18)6-8-14/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZKDSXVPQAPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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